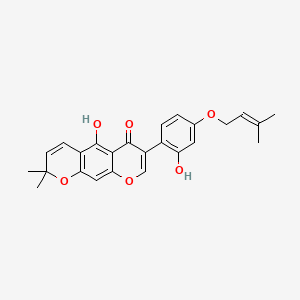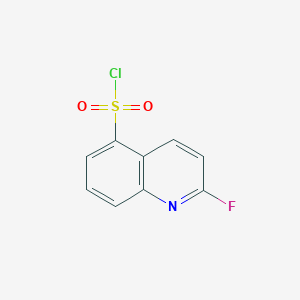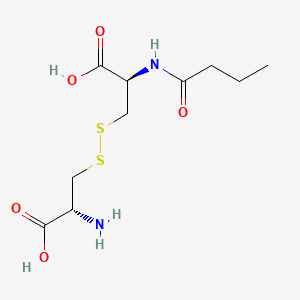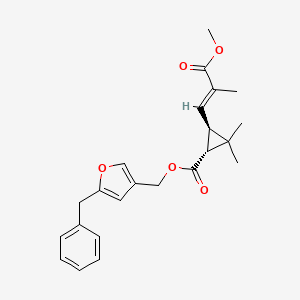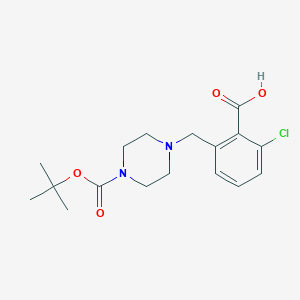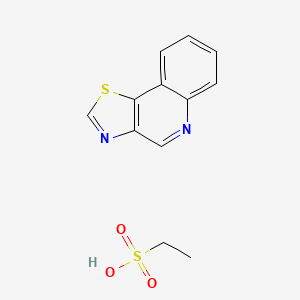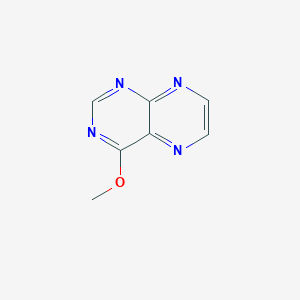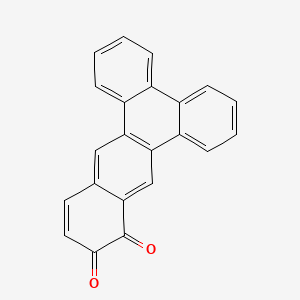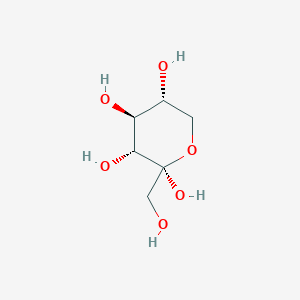
alpha-D-sorbopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6 . It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose, specifically in the pyranose form with an alpha-configuration at the anomeric center .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-sorbopyranose can be synthesized through various methods. One common approach involves the use of D-xylose as the starting material. The absolute configuration of the compound is determined by the stereochemistry at the anomeric position . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound along with other products .
Industrial Production Methods: Industrial production of this compound is less common, but it can be derived from the bioconversion of D-glucitol by specific strains of Pseudomonas . This method is advantageous due to its potential for large-scale production and the use of renewable resources.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the ketone group to form alcohols.
Substitution: Reactions with halogens or other electrophiles can lead to substitution at the hydroxyl groups.
Major Products:
Oxidation: Produces sorbic acid or other carboxylic acids.
Reduction: Results in the formation of sorbitol or other sugar alcohols.
Substitution: Leads to halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Alpha-D-sorbopyranose has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as aldose reductase and hexokinase. These interactions facilitate the conversion of this compound into other metabolites, which participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
Alpha-L-sorbopyranose: An enantiomer of alpha-D-sorbopyranose with similar chemical properties but different biological activities.
D-fructopyranose: Another ketohexose with a different configuration at the anomeric center.
D-glucopyranose: A related hexose with an aldehyde functional group instead of a ketone.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a ketohexose. Its distinct configuration at the anomeric center and its ability to participate in various biochemical pathways make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
41847-56-7 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
Clé InChI |
LKDRXBCSQODPBY-MOJAZDJTSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


